molecular formula C6H6KO6S2 B3187596 1,4-Benzenedisulfonic acid, potassium salt (1:2) CAS No. 16056-13-6

1,4-Benzenedisulfonic acid, potassium salt (1:2)

Cat. No.: B3187596
CAS No.: 16056-13-6
M. Wt: 277.3 g/mol
InChI Key: OSONENKNAXFRRJ-UHFFFAOYSA-N
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Description

1,4-Benzenedisulfonic acid, potassium salt (1:2) is an organic compound with the chemical formula C6H4(SO3K)2. It is a potassium salt derivative of 1,4-benzenedisulfonic acid, characterized by the presence of two sulfonic acid groups attached to a benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedisulfonic acid, potassium salt (1:2) can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfur trioxide (SO3) in the presence of a catalyst, typically oleum (fuming sulfuric acid). The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired sulfonic acid groups on the benzene ring. The resulting 1,4-benzenedisulfonic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenedisulfonic acid, potassium salt (1:2) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The neutralization step is carefully monitored to achieve the correct stoichiometry and avoid any excess reagents.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedisulfonic acid, potassium salt (1:2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state sulfonic acids.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedisulfonic acid, potassium salt (1:2) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a buffer component in various biological experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenedisulfonic acid, potassium salt (1:2) involves its interaction with various molecular targets and pathways. The sulfonic acid groups can participate in hydrogen bonding and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also act as a catalyst or a stabilizing agent in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedisulfonic acid, potassium salt (1:2)
  • 1,3-Benzenedisulfonic acid, potassium salt (1:2)
  • Sodium benzene-1,3-disulfonate
  • 1,3-Propanedisulfonic acid disodium salt

Uniqueness

1,4-Benzenedisulfonic acid, potassium salt (1:2) is unique due to the specific positioning of the sulfonic acid groups on the benzene ring. This positioning influences its chemical reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.

Properties

InChI

InChI=1S/C6H6O6S2.K/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12;/h1-4H,(H,7,8,9)(H,10,11,12);
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSONENKNAXFRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O.[K]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16056-13-6
Record name 1,4-Benzenedisulfonic acid, potassium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16056-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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